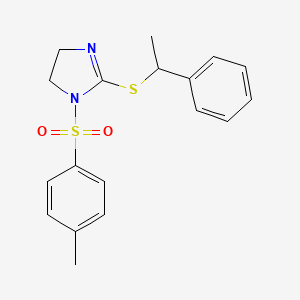

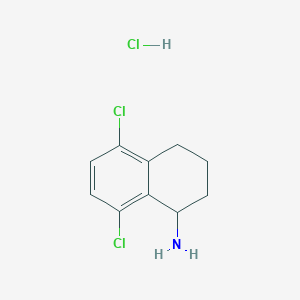

![molecular formula C21H28N4O4S B2518014 Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476448-36-9](/img/structure/B2518014.png)

Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar chemical structures and their synthesis, which can be extrapolated to understand the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, the synthesis of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives starts from substituted 1,2-phenylenediamine and involves the introduction of a sulfanyl group . These methods suggest that the synthesis of this compound would also require multiple steps, including the formation of the triazole ring, introduction of the sulfanyl group, and attachment of the ethyl acetate moiety.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For instance, the structures of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate were confirmed using 1H NMR, 13C NMR, IR, and MS . These techniques would also be applicable in confirming the structure of this compound.

Chemical Reactions Analysis

The reactivity of such compounds is influenced by their functional groups. For example, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives involves reactions between different arylidinemalononitrile derivatives and ethyl 2-(benzo[d]thazol-2-yl)acetate . This suggests that the this compound could also undergo reactions with various nucleophiles or electrophiles, depending on the presence of reactive sites within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. While the papers provided do not directly discuss the properties of this compound, they do describe the properties of structurally related compounds. For instance, the solubility, melting point, and stability of the synthesized compounds can be inferred from their functional groups and overall molecular architecture . The presence of the ethyl acetate group, for example, could affect the solubility of the compound in organic solvents.

Scientific Research Applications

Cyclization of Triazole Derivatives

One of the significant applications of compounds similar to Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate involves the cyclization of 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These cyclization reactions are integral in synthesizing compounds with potential pharmacological properties. The study conducted by Maliszewska-Guz et al. (2005) on the cyclization of thiosemicarbazides derived from 4-methyl-4H-1,2,4-triazole-3-thiol and ethyl bromoacetate led to the formation of triazole-thione and thiadiazole derivatives, showcasing the compound's relevance in synthesizing pharmacologically interesting molecules. The investigation into their pharmacological effects, particularly on the central nervous system in mice, highlights the compound's potential utility in scientific research applications beyond basic chemical transformations (Maliszewska-Guz et al., 2005).

Synthesis of Quinoline Derivatives

Another application involves the synthesis of quinoline derivatives, as demonstrated by Pokhodylo and Obushak (2019). They utilized a reaction involving methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. The subsequent oxidation and treatment with sodium hydride led to the formation of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate. This methodology underscores the compound's role in constructing complex quinoline structures, which are crucial in medicinal chemistry for their diverse biological activities (Pokhodylo & Obushak, 2019).

Synthesis of Thiazolo-Pyridine Carboxylates

Furthermore, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, as researched by Mohamed (2021), highlights another critical application. The compounds were synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in ethanol/triethylamine solutions. This process illustrates the compound's utility in creating thiazolo-pyridine carboxylates, which are valuable in the development of new pharmaceuticals due to their potential biological activities (Mohamed, 2021).

properties

IUPAC Name |

ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S/c1-3-29-19(26)14-30-21-24-23-18(25(21)16-7-5-4-6-8-16)13-22-20(27)15-9-11-17(28-2)12-10-15/h9-12,16H,3-8,13-14H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCDPBDJGYRLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

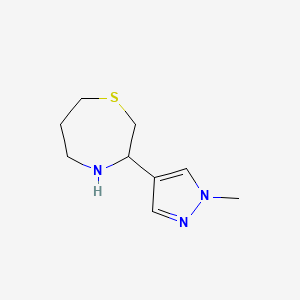

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)

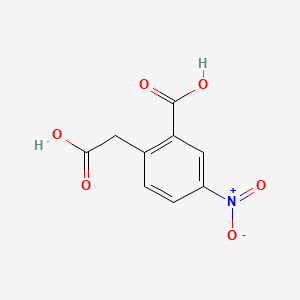

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)

![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)

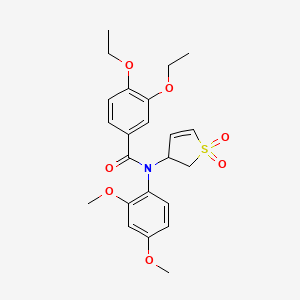

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)

![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)